

4-[(2-Chlorophenoxy)methyl]piperidine CAS number and molecular weight

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Compound of Interest

Compound Name:	4-[(2-Chlorophenoxy)methyl]piperidine
CAS No.:	63608-31-1
Cat. No.:	B1627811

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An In-depth Technical Guide to 4-[(2-Chlorophenoxy)methyl]piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-[(2-Chlorophenoxy)methyl]piperidine**, a heterocyclic amine of significant interest in medicinal chemistry. The document details its chemical identity, including its CAS number and molecular weight, and presents a detailed synthesis protocol derived from contemporary research. Furthermore, this guide elucidates the compound's biological significance as an inhibitor of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in *Mycobacterium tuberculosis*, a critical enzyme in the menaquinone biosynthetic pathway. The structure-activity relationship (SAR) insights that led to its development are discussed, positioning this molecule within the broader context of novel anti-tuberculosis drug discovery. This document is intended to serve as a

valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug development, and infectious disease research.

Core Chemical Identity

4-[(2-Chlorophenoxy)methyl]piperidine is a piperidine derivative characterized by a 2-chlorophenoxy methyl substituent at the 4-position of the piperidine ring. Its core chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	63608-31-1	[1][2]
Molecular Formula	C ₁₂ H ₁₆ ClNO	[1]
Molecular Weight	225.72 g/mol	[1]
IUPAC Name	4-[(2-chlorophenoxy)methyl]piperidine	
Predicted Physical Form	Solid at room temperature	Inferred from related piperidine derivatives
Predicted Solubility	Soluble in organic solvents (e.g., methanol, DMSO); low solubility in water	Inferred from related piperidine derivatives

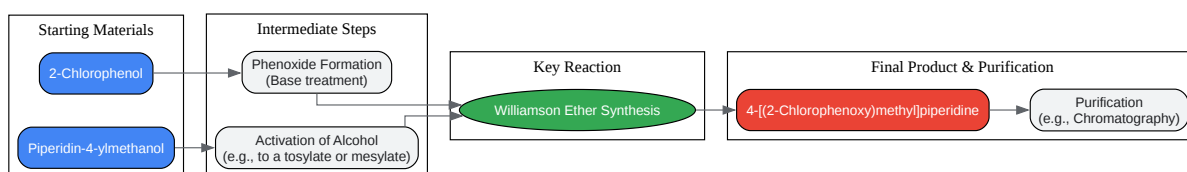
Synthesis Protocol

The synthesis of **4-[(2-Chlorophenoxy)methyl]piperidine** has been reported as part of a broader structure-activity relationship (SAR) study aimed at developing inhibitors for MenA in *Mycobacterium tuberculosis*. The synthetic route is a multi-step process that can be adapted for the synthesis of a variety of analogous compounds.

Conceptual Synthesis Workflow

The synthesis of (phoxymethyl)piperidine derivatives generally involves the nucleophilic substitution of a leaving group on a piperidine precursor with a phenoxide. A common and

effective method is the Williamson ether synthesis. The following diagram illustrates a logical workflow for the synthesis of the title compound.



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Caption: A potential synthetic workflow for **4-[(2-Chlorophenoxy)methyl]piperidine**.

Detailed Experimental Protocol

The following protocol is adapted from the general procedures described for the synthesis of a library of piperidine derivatives, including **4-[(2-Chlorophenoxy)methyl]piperidine**.

Step 1: Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

- To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Synthesis of tert-butyl 4-(((2-chlorophenoxy)methyl)piperidine-1-carboxylate

- To a solution of 2-chlorophenol (1.2 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C.
- Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
- Add a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in DMF to the reaction mixture.
- Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
- After cooling to room temperature, quench the reaction by the slow addition of water.
- Extract the product with a suitable organic solvent such as ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to yield **4-[(2-Chlorophenoxy)methyl]piperidine**

- Dissolve the purified tert-butyl 4-(((2-chlorophenoxy)methyl)piperidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl) or trifluoroacetic acid (TFA) in DCM.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the deprotection by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.

- If an HCl salt is formed, it can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free base extracted with an organic solvent.
- Dry the organic layer, filter, and concentrate to yield the final product, **4-[(2-Chlorophenoxy)methyl]piperidine**.

Spectroscopic and Physicochemical Data (Predicted)

Experimentally determined spectroscopic and physical data for **4-[(2-Chlorophenoxy)methyl]piperidine** are not extensively available in the public domain. The following data are predicted based on the analysis of its constituent functional groups and data from structurally related compounds.

Data Type	Predicted Characteristics
¹ H NMR	Aromatic protons (chlorophenyl group): ~6.8-7.4 ppm. Methylene protons (O-CH ₂): ~3.9-4.2 ppm. Piperidine ring protons: ~1.2-3.0 ppm.
¹³ C NMR	Aromatic carbons: ~110-160 ppm. Methylene carbon (O-CH ₂): ~70-75 ppm. Piperidine ring carbons: ~25-50 ppm.
Mass Spec (ESI-MS)	[M+H] ⁺ at m/z ≈ 226.1
Melting Point	Expected to be a solid with a melting point likely in the range of 50-150 °C, depending on its crystalline form and whether it is a free base or a salt.

Biological Activity and Mechanism of Action

The primary biological significance of **4-[(2-Chlorophenoxy)methyl]piperidine** lies in its activity as an inhibitor of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from *Mycobacterium tuberculosis*.

Target: MenA in the Menaquinone Biosynthesis Pathway

MenA is a crucial enzyme in the menaquinone (Vitamin K2) biosynthetic pathway in *M. tuberculosis*. This pathway is essential for the electron transport chain and, consequently, for the survival of the bacterium, especially under the hypoxic conditions found within host granulomas. The inhibition of MenA disrupts the production of menaquinone, leading to a breakdown in cellular respiration and ultimately bacterial cell death. This makes the menaquinone biosynthesis pathway a promising target for the development of new anti-tuberculosis drugs.

The following diagram illustrates the role of MenA in the menaquinone biosynthesis pathway and its inhibition by piperidine derivatives.

Caption: Inhibition of MenA by **4-[(2-Chlorophenoxy)methyl]piperidine** disrupts the menaquinone pathway.

Structure-Activity Relationship (SAR) Insights

The development of **4-[(2-Chlorophenoxy)methyl]piperidine** was part of a systematic SAR study that explored modifications to a lead piperidine-based MenA inhibitor. The research focused on three key regions of the molecule: the aromatic ring, the linker, and the basic amine. The presence of a chlorine atom at the 2-position of the phenoxy ring was found to be a favorable substitution for maintaining potent activity against both the MenA enzyme and whole-cell *M. tuberculosis*. These studies have been instrumental in identifying novel inhibitors with improved potency and pharmacokinetic properties, highlighting the potential of this chemical scaffold for further development as anti-tuberculosis agents.

Safety and Handling

Detailed toxicological data for **4-[(2-Chlorophenoxy)methyl]piperidine** is not readily available. As with any research chemical with unknown toxicological properties, it should be handled with care in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

4-[(2-Chlorophenoxy)methyl]piperidine is a synthetically accessible compound with demonstrated biological activity against a key enzyme in Mycobacterium tuberculosis. Its role as a MenA inhibitor positions it as a valuable molecular scaffold for the development of novel therapeutics to combat tuberculosis. This guide has provided a comprehensive overview of its chemical identity, a detailed synthesis protocol, and an in-depth discussion of its biological context. Further research into the optimization of its pharmacokinetic and pharmacodynamic properties is warranted to advance this promising class of compounds towards clinical application.

References

- 4-((2-chlorophenoxy)methyl)piperidine | 63608-31-1. Moshang Chemical.
- **4-[(2-Chlorophenoxy)methyl]piperidine** | CAS 63608-31-1. Santa Cruz Biotechnology.

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Sources

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